N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide
Description
Structure
3D Structure
Properties
CAS No. |
16151-45-4 |
|---|---|
Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
N-(5-acetamido-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-6(13-10-5)8-4(2)12/h1-2H3,(H2,7,8,9,10,11,12) |
InChI Key |
OBEQPYWCGXLWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Iodine-Mediated Synthesis from Nitriles and Thioamides
A practical and efficient method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles involves an iodine-mediated one-pot reaction between nitriles and thioamides. This method proceeds via:
- Intermolecular addition of thioamides to nitriles forming an intermediate.
- Intramolecular oxidative coupling of N–H and S–H bonds mediated by molecular iodine (I2).
This approach uses readily available starting materials and molecular iodine as a mild oxidant, producing various 1,2,4-thiadiazoles in moderate to good yields with broad functional group tolerance.
| Parameter | Details |
|---|---|
| Starting materials | Nitriles, thioamides |
| Oxidant | Molecular iodine (I2) |
| Reaction type | One-pot, oxidative cyclization |
| Yield range | Moderate to good |
| Advantages | Mild conditions, broad substrate scope |
This method can be adapted to prepare the 3,5-diacetamido substituted thiadiazole by selecting appropriate nitrile and thioamide precursors bearing acetamide groups or their precursors.
Stepwise Synthesis via Thiourea and Cyclization Routes
Synthesis of Thiourea Precursors
A common route involves preparing thiourea derivatives as intermediates. For example, aryl or alkyl isothiocyanates react with semicarbazide or related nucleophiles in the presence of sodium acetate in acetonitrile at room temperature to yield thiourea intermediates in good yields.
Cyclization to 1,2,4-Thiadiazole Core
Heating the thiourea intermediates in aqueous sodium hydroxide (2 M NaOH) at 100 °C for 5–8 hours induces cyclization to form 3-hydroxy-5-thiol derivatives of triazoles or thiadiazoles. This step is crucial for ring closure and formation of the heterocyclic core.
Functionalization to Diacetamide
Subsequent nucleophilic substitution or acylation reactions introduce the acetamide groups at the 3 and 5 positions. For example, nucleophilic substitution of brominated thiadiazole intermediates with acetamide or acetylating agents under basic conditions can yield the diacetamide derivative.
Alkylation and Acylation Strategies
In related thiadiazole chemistry, alkylation of mercapto-substituted thiadiazoles with haloalkyl esters in the presence of bases like potassium carbonate in dimethylformamide (DMF) has been reported to give ester-functionalized thiadiazoles in high yields (up to 92%). These esters can be hydrolyzed and further converted to amides, including acetamides, by standard amidation protocols.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | 4-ethylbromobutyrate, K2CO3, DMF | 92 | High yield, mild conditions |
| Hydrolysis | Aqueous NaOH | High | Converts esters to acids |
| Amidation | Acetyl chloride or acetic anhydride | Moderate | Introduces acetamide groups |
Cyclization of Thiosemicarbazide Derivatives
Another approach involves the cyclization of thiosemicarbazide derivatives with aldehydes or ketones to form thiadiazole rings bearing amide functionalities. For example, refluxing tetra-aldehyde or ketone derivatives with thiosemicarbazide at elevated temperatures (around 160 °C) in solvents like DMF leads to thiosemicarbazone intermediates, which upon further cyclization yield thiadiazole derivatives with amide groups.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The iodine-mediated one-pot method is particularly attractive for synthesizing unsymmetrically substituted 1,2,4-thiadiazoles, allowing for diverse functional groups including acetamides.
- Thiourea intermediates provide a reliable route to the thiadiazole core but require careful control of reaction conditions to avoid side products.
- Alkylation followed by hydrolysis and amidation offers a modular approach to introduce acetamide groups with high yields and purity.
- Cyclization of thiosemicarbazide derivatives with aldehydes or ketones is a classical method that can be adapted for diacetamide substitution but may require higher temperatures and longer reaction times.
- Characterization of intermediates and final products typically involves IR, NMR (1H and 13C), and mass spectrometry to confirm the presence of amide groups and heterocyclic ring formation.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives, including N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities against various pathogens. For instance, derivatives with phenyl substitutions have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 32.6 | Higher than itraconazole (47.5) |
| 2-Amino-1,3,4-thiadiazoles | 16-31.25 | Moderate to significant antibacterial activity |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. For example, a study demonstrated that certain thiadiazole analogues displayed significant cytotoxicity against A549 non-small cell lung cancer cells .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 | Varies | Significant cytotoxicity observed |
Antimicrobial Study
In a recent study published in Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial efficacy against a panel of bacterial and fungal strains. The study concluded that compounds similar to this compound exhibited superior antimicrobial activity compared to standard antibiotics .
Anticancer Research
Another pivotal study focused on the anticancer properties of thiadiazoles was conducted on lung cancer cell lines. The findings revealed that certain derivatives effectively induced apoptosis in resistant cancer cells through modulation of apoptotic pathways .
Mechanism of Action
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells, leading to cell death . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
3,5-Diphenyl-1,2,4-thiadiazole (1a)
- Structure : Phenyl groups at 3- and 5-positions.
- Properties : Exhibits strong π-π stacking interactions due to aromatic substituents, enhancing crystallinity.
- Applications : Used as a ligand in coordination chemistry and as a precursor for fluorescent materials.
- Key Difference : The absence of polar acetamide groups reduces solubility in polar solvents compared to This compound .
3,5-Di-m-tolyl-1,2,4-thiadiazole (1f)
- Structure : Methyl-substituted phenyl groups at 3- and 5-positions.
- Properties : Enhanced steric bulk compared to 1a, which may hinder intermolecular interactions.
- Applications : Explored in organic electronics due to tunable electronic properties.
3,5-Diiodo-1,2,4-thiadiazole
- Structure : Iodine atoms at 3- and 5-positions.
- Properties : High reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Serves as a versatile intermediate for synthesizing biaryl thiadiazoles.
- Key Difference : Iodine substituents enable further functionalization, whereas acetamide groups limit reactivity but enhance bioactivity .
2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))bis(N-(2-methoxyphenyl)acetamide)
- Structure : Sulfur-linked acetamide groups with methoxyphenyl substituents.
- Applications : Investigated for antimicrobial and anticancer activity.
- Key Difference : The sulfur bridges introduce conformational flexibility, contrasting with the rigid acetamide linkage in This compound .
Data Tables: Comparative Analysis
| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Notable Applications |
|---|---|---|---|---|
| This compound | Acetamide | ~252.3 (estimated) | Moderate in DMSO | Drug discovery, catalysis |
| 3,5-Diphenyl-1,2,4-thiadiazole (1a) | Phenyl | 234.3 | Low in polar solvents | Fluorescent materials |
| 3,5-Di-m-tolyl-1,2,4-thiadiazole (1f) | Methylphenyl | 262.3 | Insoluble in water | Organic electronics |
| 3,5-Diiodo-1,2,4-thiadiazole | Iodine | 407.9 | Soluble in THF | Cross-coupling intermediates |
| 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))bis(N-(2-methoxyphenyl)acetamide) | Sulfur-linked methoxyphenyl | 570.6 | Low in water | Antimicrobial agents |
Research Findings and Trends
- Electronic Effects : Acetamide groups in This compound withdraw electron density, polarizing the thiadiazole ring and enhancing interactions with biological targets .
- Biological Activity : Compared to halogenated analogs (e.g., diiodo derivatives), acetamide-substituted thiadiazoles show higher selectivity in enzyme inhibition due to hydrogen-bonding capability .
- Synthetic Flexibility : While diiodo derivatives are ideal for cross-coupling, This compound is more suited for stepwise functionalization via amide chemistry .
Biological Activity
N,N'-(1,2,4-Thiadiazole-3,5-diyl)diacetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. Thiadiazole derivatives are known for their applications in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a thiadiazole ring with two acetamide groups attached. The synthesis typically involves the reaction of thiadiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. Research has shown various synthetic pathways yielding this compound with varying degrees of purity and yield.
Table 1: Synthesis Pathways for this compound
| Method | Reagents | Yield (%) | References |
|---|---|---|---|
| Method A | Thiosemicarbazide + Acetic Anhydride | 85% | |
| Method B | Thiadiazole + Acetyl Chloride | 90% | |
| Method C | Thioamide + Acetic Acid | 78% |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results suggest that the compound possesses moderate antibacterial activity compared to standard antibiotics like ampicillin.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vivo studies. The compound was evaluated using the carrageenan-induced paw edema model in rats.
Table 2: Anti-inflammatory Activity Results
| Dose (mg/kg) | Inhibition (%) | Control (Indomethacin) |
|---|---|---|
| 10 | 45% | 60% |
| 20 | 55% | 75% |
| 50 | 70% | 85% |
The results indicate that higher doses of the compound lead to increased anti-inflammatory effects.
Anticancer Activity
Recent studies have also highlighted the potential anticancer properties of this compound. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown promising results.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using MTT method:
- MCF-7 Cells : IC50 = 25 µM
- HeLa Cells : IC50 = 30 µM
These findings suggest that this compound exhibits significant cytotoxic effects on cancer cells.
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. For instance:
- Antibacterial Mechanism : Thiadiazoles may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Anti-inflammatory Mechanism : These compounds might inhibit cyclooxygenase enzymes or modulate inflammatory cytokine production.
- Anticancer Mechanism : Thiadiazoles can induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
